
6-Chloro-2H-chromene-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including those related to 6-Chloro-2H-chromene-3-carboxylic acid, involves various strategies. One approach is the solvent-controlled and rhodium(III)-catalyzed redox-neutral C-H activation/[3 + 3] annulation cascade, which represents a novel method for constructing the chromene scaffold with high efficiency (Zhou et al., 2018). Additionally, rapid synthesis methods have been developed for related compounds, utilizing reactions like the Vilsmeier reaction followed by oxidation to achieve the desired chromene structures (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including those similar to 6-Chloro-2H-chromene-3-carboxylic acid, has been extensively studied. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to determine the detailed structural features. For example, the structure of a closely related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, was elucidated, highlighting the monoclinic space group and specific unit cell dimensions, which provide insights into the structural characteristics of these compounds (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensations, cyclizations, and substitutions, which are pivotal in the synthesis of complex chromene-based structures. For instance, the Suzuki–Miyaura cross-coupling followed by oxidative lactonization has been utilized for synthesizing benzo[c]chromene derivatives, demonstrating the chemical reactivity and potential for functionalization of the chromene core (Singha et al., 2013).
Physical Properties Analysis
The physical properties of 6-Chloro-2H-chromene-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The planarity of the chromene ring system and the presence of substituents significantly affect these properties. The crystal structures of some derivatives have been determined, revealing details about intermolecular interactions and molecular packing (Wen et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Characterization : 6-Chloro-2H-chromene-3-carboxylic acid derivatives have been synthesized and characterized for their structural properties. For example, Barili et al. (2001) described the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid and determined its molecular structure through NMR spectroscopy and X-ray crystallography (Barili et al., 2001). Similarly, Kysil et al. (2011) synthesized methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, a derivative of 6-Chloro-2H-chromene-3-carboxylic acid, using Vilsmeier reagent (Kysil et al., 2011).
Biological Activity and Applications
- Antimicrobial and Antifungal Agents : Some derivatives of 6-Chloro-2H-chromene-3-carboxylic acid have been evaluated for their antimicrobial and antifungal activities. Bairagi et al. (2009) synthesized and evaluated Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, a derivative, for antimicrobial activity against various bacteria and fungi (Bairagi et al., 2009). Additionally, Mahesh et al. (2022) synthesized new Oxadiazole derivatives containing 2H-chromen-2-one moiety, derived from 6-Chloro-2H-chromene-3-carboxylic acid, which showed potential as antibacterial and antifungal agents (Mahesh et al., 2022).
Chemical Properties and Reactions
- Chemical Reactions and Properties : The chemical properties and reactions of 6-Chloro-2H-chromene-3-carboxylic acid derivatives have been a subject of study. For example, Chizhov et al. (2008) discussed the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by chromene-coumarin recyclization to synthesize derivatives (Chizhov et al., 2008).
Safety And Hazards
“6-Chloro-2H-chromene-3-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Propiedades
IUPAC Name |
6-chloro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGKWSNRRTAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344444 | |
| Record name | 6-Chloro-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2H-chromene-3-carboxylic acid | |
CAS RN |
83823-06-7 | |
| Record name | 6-Chloro-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2H-chromene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






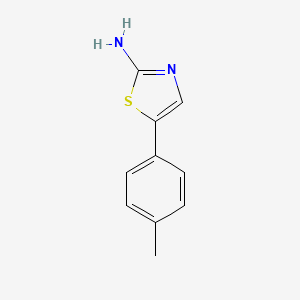

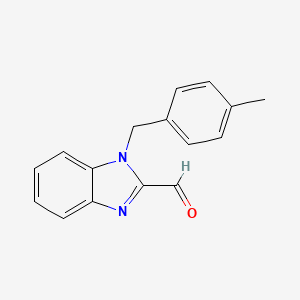
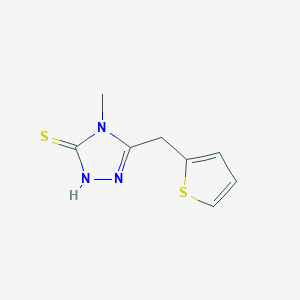
![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)
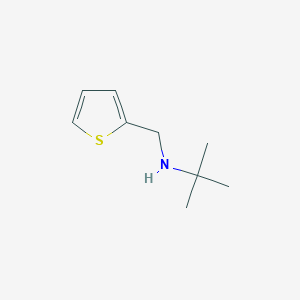
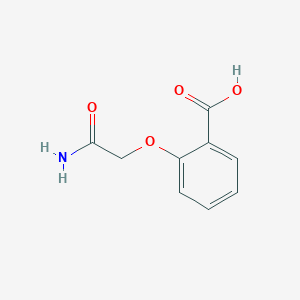


![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)